molecular formula C15H12ClNO4 B12114402 Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- CAS No. 54393-15-6

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

Cat. No.: B12114402
CAS No.: 54393-15-6
M. Wt: 305.71 g/mol
InChI Key: QIOBRXCJIOTMBM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is a synthetic organic compound with the molecular formula C15H12ClNO4. It is known for its role as a selective inhibitor of the transient receptor potential melastatin member 4 (TRPM4), a protein involved in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and benzoic acid derivatives.

    Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.

    Acylation: The 4-chlorophenoxyacetic acid is then acylated with an appropriate benzoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- can undergo oxidation reactions, typically forming carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby modulating cellular excitability and protecting against excitotoxicity. The molecular targets include the TRPM4 protein, and the pathways involved are related to ion homeostasis and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels. This selectivity makes it a valuable tool in studying TRPM4-related physiological and pathological processes .

Properties

CAS No.

54393-15-6

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

QIOBRXCJIOTMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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